Citalopram aldehyde

Description

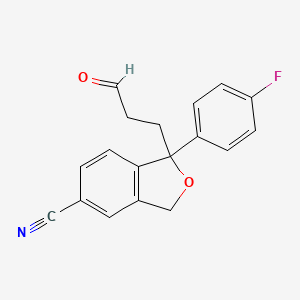

Structure

3D Structure

Properties

Molecular Formula |

C18H14FNO2 |

|---|---|

Molecular Weight |

295.3 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-1-(3-oxopropyl)-3H-2-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C18H14FNO2/c19-16-5-3-15(4-6-16)18(8-1-9-21)17-7-2-13(11-20)10-14(17)12-22-18/h2-7,9-10H,1,8,12H2 |

InChI Key |

BBYAFETUIKMLSF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCC=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of Citalopram Aldehyde

Precursor Compounds and Starting Materials

The synthesis of citalopram (B1669093) aldehyde relies on specific precursor molecules that provide the foundational phthalane ring structure. Halophthalane derivatives and cyanophthalides are two principal classes of starting materials.

Halophthalane Derivatives as Starting Materials

Halogenated phthalane derivatives, particularly bromo- and chloro-substituted compounds, serve as crucial precursors. A common starting point is 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane. google.com This compound, often referred to as bromocitalopram, provides the complete carbon skeleton of the final product, with the bromo group at the 5-position being the site for subsequent functional group transformation into the aldehyde. google.compharmaffiliates.comsynzeal.comsynthinkchemicals.com The synthesis of this brominated intermediate itself often starts from 5-bromophthalide (B15269). nih.govnih.govgoogle.comgoogle.com

The general strategy involves the conversion of the halogen substituent into the desired aldehyde functional group. This highlights the importance of halophthalanes as versatile intermediates in the synthesis of citalopram and its derivatives.

Cyanophthalide and Related Intermediates

5-Cyanophthalide (B15270) is another pivotal starting material for the synthesis of citalopram and its aldehyde intermediate. rsc.orggoogle.comgoogle.comwipo.intresearchgate.net This precursor contains the cyano group, which is a direct precursor to the nitrile function in citalopram itself. However, it can also be strategically utilized in pathways leading to the aldehyde. One approach involves a Grignard reaction with 4-fluorophenyl magnesium bromide on 5-cyanophthalide to form 2-hydroxymethyl-4-cyano-(4'-fluorophenyl) benzophenone. google.com This intermediate can then undergo further transformations to yield the citalopram core structure, which can be subsequently modified to the aldehyde. The use of 5-cyanophthalide offers an alternative route that avoids the direct use of toxic cyanating agents like cuprous cyanide in later stages of the synthesis. google.com

Classical and Novel Synthetic Routes

The transformation of precursor compounds into citalopram aldehyde is achieved through several established and innovative synthetic pathways. These routes often feature Grignard reactions and the formation of specific nitrogen-containing intermediates.

Grignard Reagent Mediated Pathways

Grignard reagents are fundamental to many synthetic strategies for citalopram and its intermediates. google.com A key process involves the reaction of 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-halophthalane with activated magnesium to form the corresponding Grignard reagent. google.comgoogle.com This organomagnesium intermediate is then reacted with a formylating agent, such as a substituted formamide (B127407), to introduce the aldehyde group at the 5-position of the phthalane ring, yielding this compound. google.com

Another significant application of Grignard reagents is in the initial construction of the citalopram skeleton. This often involves a double Grignard reaction on a phthalide (B148349) precursor, such as 5-bromophthalide or 5-cyanophthalide. nih.govnih.govgoogle.comgoogle.com Typically, 4-fluorophenylmagnesium bromide is used to introduce the fluorophenyl group, followed by the addition of (3-dimethylamino)propyl)magnesium chloride to append the side chain. nih.govnih.gov These reactions lead to a diol intermediate which, after ring closure, provides the core phthalane structure that can be further functionalized to the aldehyde. google.comnih.gov

| Starting Material | Grignard Reagent(s) | Key Intermediate | Reference |

| 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-halophthalane | Activated Magnesium | Phthalane-5-magnesium halide | google.comgoogle.com |

| 5-Bromophthalide | 1. 4-fluorophenylmagnesium bromide2. (3-dimethylamino)propyl)magnesium chloride | Diol intermediate | nih.govnih.gov |

| 5-Cyanophthalide | 1. 4-fluorophenylmagnesium bromide2. (3-dimethylamino)propyl)magnesium chloride | Diol intermediate | google.comgoogle.com |

Formation via Oxime or Hydrazone Intermediates

An important synthetic route to citalopram involves the conversion of this compound through an oxime or hydrazone intermediate. google.comgoogle.com In this pathway, this compound is first reacted with a compound of the structure NH₂-Y, where Y can be -OH (hydroxylamine) or -N(CH₃)₂ (dimethylhydrazine), to form the corresponding oxime or hydrazone. google.com

The this compound oxime is a particularly notable intermediate. pharmaffiliates.com This oxime can then be dehydrated using reagents like acetic anhydride (B1165640) to yield the final citalopram nitrile. google.com This two-step process, proceeding from the aldehyde to the oxime and then to the nitrile, is an effective method for introducing the cyano group. google.com The purity of the intermediate oxime has been reported to be around 76% before further purification. google.com

| Intermediate | Reagent | Product | Reference |

| This compound | Hydroxylamine (NH₂OH) | This compound Oxime | google.com |

| This compound Oxime | Acetic Anhydride | Citalopram | google.com |

Deamination-Based Formation from Amines

This compound can also be formed through the deamination of related primary amines. In human metabolism, for instance, N-desmethylcitalopram and didemethylcitalopram (B1207907) are converted to this compound through the action of monoamine oxidase enzymes. hmdb.ca This biochemical transformation involves the oxidative deamination of the primary or secondary amine, resulting in the formation of an aldehyde. drugbank.compharmaceutical-journal.com While primarily a metabolic process, the principle of deamination can be applied in a synthetic context, although it is less commonly reported in the literature for the large-scale preparation of this compound compared to the other methods described.

Stereochemical Aspects in Synthesis

Citalopram possesses a single chiral center, and its pharmacological activity resides predominantly in the (S)-enantiomer, known as escitalopram (B1671245). google.comdiva-portal.org Therefore, controlling the stereochemistry during synthesis is of paramount importance. This is typically achieved by resolving a key racemic intermediate.

The resolution of racemic intermediates is a common industrial strategy to produce enantiomerically pure citalopram. A key intermediate for this resolution is the diol, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile, often referred to as "5-cyano diol". researchgate.netgoogle.com

An alternative approach is enzymatic kinetic resolution. The lipase-catalyzed remote kinetic resolution of the 5-cyano diol intermediate has been successfully demonstrated. researchgate.net This method utilizes an enzyme, such as Candida antarctica lipase (B570770) B (Novozym 435), to selectively acylate one enantiomer of the diol, allowing for the separation of the unreacted enantiomer from its esterified counterpart. researchgate.net

| Method | Intermediate | Resolving Agent/Catalyst | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Racemic 5-cyano diol | D-(+)-di-p-toluoyl tartaric acid (DPTTA) | Isopropanol | Yields crude (S)-5-cyano diol resolved intermediate with 96.1% chiral purity, requiring recrystallization. | google.com |

| Diastereomeric Salt Crystallization | Racemic 5-cyano diol | D-(+)-di-p-toluoyl tartaric acid (DPTTA) | n-Propyl alcohol | Yields resolved intermediate with 99.3% chiral purity and a 34.5% yield. | google.com |

| Enzymatic Kinetic Resolution | Racemic 5-cyano diol | Candida antarctica lipase B (Novozym 435) | Acetonitrile (B52724) | Successful asymmetric transesterification using vinyl acetate (B1210297) as an acyl donor. | researchgate.net |

| Diastereomeric Salt Crystallization | Racemic Citalopram | L-(+)-tartaric acid (in presence of formaldehyde) | Formaldehyde/Water | Enriches the (S)-citalopram content, achieving up to 92.4% enantiomeric purity after multiple steps. | google.com |

The stereoselective formation of the aldehyde intermediate itself is less commonly reported than the resolution of its precursors. The synthetic strategy generally relies on establishing the crucial stereocenter at an earlier stage, typically at the quaternary carbon of the 5-cyano diol intermediate. researchgate.netgoogle.com Once the racemic diol is resolved, the desired (S)-enantiomer is carried forward through the subsequent chemical transformations.

The cyclization of the enantiomerically pure diol, for instance using methanesulfonyl chloride, yields the chiral isobenzofuran (B1246724) ring system. portico.org Any subsequent conversion to an aldehyde would retain the established stereochemistry. In routes that generate the aldehyde from an achiral precursor, such as the palladium-catalyzed method starting from an alkenyl alcohol, the resulting aldehyde is racemic and would require resolution at a later stage or, more practically, the resolution is performed on a precursor before the aldehyde-forming step. rsc.org Therefore, the stereochemical purity of the this compound is intrinsically linked to the successful chiral resolution of an earlier intermediate in the synthetic sequence.

Yield Optimization and By-product Minimization Strategies in Synthesis

Maximizing yield and minimizing by-products are critical for the economic and environmental viability of producing this compound and its derivatives on an industrial scale. google.comresearchgate.net Strategies focus on optimizing reaction conditions, improving the quality of intermediates, and developing more efficient, streamlined processes. google.comnumberanalytics.com

Optimization of reaction conditions is another crucial factor. As shown in the palladium-catalyzed heteroallylation, tuning the catalyst, solvent, and reagents can dramatically increase conversion rates and reduce reaction times, leading to higher throughput and lower energy consumption. rsc.org The use of advanced reaction techniques, such as high-pressure reactions, can also enhance reaction rates and yields in certain aldehyde syntheses. numberanalytics.com

Minimizing by-products often involves avoiding harsh or non-selective reagents and improving the purification of key intermediates. google.com For instance, replacing hazardous reagents like butyl lithium or avoiding gaseous hydrogen halides simplifies handling at the plant level and can lead to cleaner reaction profiles. google.com The purification of intermediates by recrystallization is a common technique to ensure that the material entering the next step is of high quality, thereby preventing the formation of impurities downstream. google.com During process optimization, novel impurities can be identified, and understanding their formation mechanism is key to modifying the process to improve the final yield and purity of the active pharmaceutical ingredient. researchgate.net

Citalopram Aldehyde As an Impurity and Chemical Degradation Product

Mechanisms of Formation as an Impurity

Citalopram (B1669093) aldehyde, chemically known as 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde or 5-formyl citalopram, is recognized primarily as a process-related impurity. Its formation is intrinsically linked to the synthetic route employed for citalopram production.

Degradation Pathways of Citalopram

The molecular structure of citalopram, which includes a nitrile group, a fused tetrahydrofuran (B95107) ring, and a tertiary amine, makes it susceptible to degradation under various conditions. scielo.brscielo.br Forced degradation studies are instrumental in identifying potential degradation products and establishing the stability of the drug substance. scielo.br These studies typically involve exposure to hydrolysis, oxidation, photolysis, and heat. scielo.brscholarsresearchlibrary.com

Hydrolytic Degradation Mechanisms

Under hydrolytic conditions, particularly in alkaline environments, citalopram is known to degrade. scielo.brresearchgate.net The primary degradation product formed through hydrolysis is citalopram carboxamide. scielo.brscielo.brgoogle.com In forced degradation studies, citalopram showed significant degradation when exposed to 0.1 M NaOH at 85°C, with citalopram carboxamide being the major product. scielo.br While hydrolysis is a significant degradation pathway for the nitrile group, the direct formation of citalopram aldehyde from the degradation of the citalopram molecule under hydrolytic stress is not a prominently reported pathway in the scientific literature.

Oxidative and Photolytic Degradation Processes

Oxidative stress, often simulated using hydrogen peroxide, is a key factor in the degradation of many pharmaceuticals. For citalopram, oxidative conditions primarily lead to the formation of citalopram N-oxide. scielo.brgoogle.comdrugbank.com Similarly, photolytic degradation, exposure to light, can also induce the formation of citalopram N-oxide and N-desmethylcitalopram. scielo.brresearchgate.netnih.gov Studies have shown that citalopram is unstable under photolytic conditions. scielo.br However, the formation of this compound as a direct result of oxidative or photolytic degradation of the parent citalopram molecule is not a major reported pathway. scielo.brmdpi.commdpi.com

Deamination as a Degradation Route

Deamination, the removal of an amine group, represents another metabolic and degradation pathway for citalopram. pharmaceutical-journal.comnih.gov This process is catalyzed by monoamine oxidase (MAO) enzymes and involves the formation of an aldehyde intermediate. drugbank.compharmaceutical-journal.comnih.gov This aldehyde is subsequently oxidized by aldehyde oxidase to form the citalopram propionic acid derivative. drugbank.comnih.gov It is important to distinguish this transient aldehyde intermediate from 5-formyl citalopram, as the deamination occurs on the dimethylaminopropyl side chain, not on the phthalane ring. drugbank.compharmaceutical-journal.com

Sources and Occurrence in Pharmaceutical Manufacturing Processes

The presence of this compound in the final drug product is often a result of the synthetic route used to manufacture citalopram.

Process-Related Impurity Formation

This compound, or 5-formyl citalopram, can be a key intermediate in certain synthetic pathways for citalopram. google.comgoogle.comwipo.int For instance, a process for the synthesis of citalopram involves the conversion of a 5-halophthalane derivative to a Grignard reagent, which then reacts to form the 5-formyl derivative (this compound). google.comgoogle.com This aldehyde is subsequently converted to the final citalopram molecule. google.com If this conversion is incomplete or if side reactions occur, this compound can persist as a process-related impurity in the final API. google.comgoogle.com

Another impurity that is sometimes referred to as a "this compound impurity" has the chemical name N-(3-(5-Cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)propyl)-N-methylformamide. synzeal.com This compound is not an aldehyde in the strict chemical sense but is a formamide (B127407) derivative. Its formation is likely due to a side reaction involving the dimethylamino group of citalopram or its precursors during synthesis.

The table below summarizes the key degradation products and process-related impurities of citalopram.

| Compound Name | Formation Pathway | Type |

| Citalopram Carboxamide | Hydrolytic Degradation | Degradation Product/Impurity |

| Citalopram N-oxide | Oxidative and Photolytic Degradation | Degradation Product/Impurity |

| N-desmethylcitalopram | Photolytic Degradation/Metabolism | Degradation Product/Impurity |

| Citalopram Propionic Acid Derivative | Deamination (via aldehyde intermediate) | Degradation Product/Metabolite |

| 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde (5-formyl citalopram) | Synthetic Intermediate | Process-Related Impurity |

| N-(3-(5-Cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)propyl)-N-methylformamide | Side reaction during synthesis | Process-Related Impurity |

Chemical Stability Studies Related to this compound Formation

Comprehensive chemical stability studies are essential for identifying potential degradation products that can arise during the shelf life of a drug substance. For citalopram, numerous forced degradation studies have been conducted to understand its stability profile under various stress conditions. These studies consistently show that citalopram is susceptible to degradation, particularly through hydrolysis and oxidation. scielo.brresearchgate.net However, the body of scientific literature from these stability studies does not identify this compound as a resulting degradation product. The primary degradants observed arise from the hydrolysis of the nitrile group and oxidation of the tertiary amine. scielo.brscienceopen.comnih.gov

Evaluation under Forced Degradation Conditions

Forced degradation, or stress testing, is a critical component of drug development that exposes the drug substance to conditions more severe than accelerated stability testing. This includes high heat, humidity, and exposure to acid, base, and oxidizing agents, and light. tsijournals.comnih.gov Studies on citalopram hydrobromide have revealed its degradation pathways under these conditions.

The drug is particularly unstable in hydrolytic (acidic and basic) and photolytic conditions, while it shows relative stability in its solid state to heat. scielo.br In alkaline conditions (e.g., 0.1 M NaOH), the nitrile group of citalopram undergoes hydrolysis to form citalopram carboxamide. scielo.brresearchgate.net Under photolytic conditions, degradation pathways lead to the formation of products such as citalopram N-oxide. scielo.brnih.gov Oxidative stress, for instance with hydrogen peroxide, also results in the formation of citalopram N-oxide. scielo.br

Across these varied and harsh conditions designed to promote and identify all likely degradants, this compound is not reported as a degradation product. scielo.brresearchgate.netnih.gov The findings consistently point towards the nitrile and tertiary amine functional groups as the primary sites of chemical instability.

Analytical Chemistry and Characterization of Citalopram Aldehyde

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of citalopram (B1669093) and its related substances, including citalopram aldehyde. These techniques allow for the effective separation of the aldehyde from the main compound and other impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the analysis of citalopram and its impurities. researchgate.netsciensage.info Reversed-phase HPLC (RP-HPLC) is a common approach, often utilizing C8 or C18 columns. scielo.brnih.gov

Method development for separating citalopram and its impurities often involves optimizing several parameters, including the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the buffer, the flow rate, and the column temperature. researchgate.net For instance, one method successfully separated citalopram and four of its impurities using a mobile phase of acetate (B1210297) buffer (pH 4.5) and acetonitrile (65:35 v/v) at a flow rate of 1.0 mL/min, with detection at 240 nm. researchgate.net Another study employed a mobile phase of acetonitrile and ammonium (B1175870) acetate buffer (pH 4.5) at a flow rate of 0.50 mL/min on a C8 column. scielo.br

The selection of the stationary phase is also critical. While C18 columns are frequently used, other stationary phases like acetylated β-cyclodextrin have been employed for chiral separations of citalopram and its metabolites. diva-portal.org For the specific analysis of this compound, which is an intermediate in some synthetic routes, HPLC methods are designed to resolve it from both the starting materials and the final citalopram product. google.comrsc.org

Table 1: Exemplary HPLC Conditions for Citalopram Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | C8 Column |

| Mobile Phase | Acetate buffer (pH 4.5) and Acetonitrile (65:35 v/v) | Acetonitrile and Ammonium Acetate buffer (pH 4.5) |

| Flow Rate | 1.0 mL/min | 0.50 mL/min |

| Detection | 240 nm | Not Specified |

| Reference | researchgate.net | scielo.br |

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is another valuable technique for the analysis of citalopram and its related compounds, although it is sometimes less favored than HPLC for non-volatile or thermally labile compounds. ipinnovative.comnih.gov For the analysis of citalopram and its metabolites, derivatization is often necessary to increase their volatility and thermal stability. nih.gov For instance, demethylated metabolites can be derivatized with trifluoroacetic anhydride (B1165640). nih.gov

One study reported the use of a SE-30 column (1 m × 3 mm i.d.) with nitrogen as the carrier gas at a flow rate of 40 ml/min for the analysis of citalopram in pharmaceutical formulations. researchgate.net GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS) provides high sensitivity and selectivity. nih.govnih.gov GC-MS is particularly powerful for identifying unknown impurities by providing information on their molecular weight and fragmentation patterns. nih.gov

Electrophoretic Separation Methods

Capillary electrophoresis (CE) and its variants have emerged as powerful tools for the separation of citalopram and its analogues. researchgate.netsciensage.info These methods offer high efficiency, short analysis times, and require only small sample volumes. researchgate.netnih.gov

For the enantioselective separation of citalopram and its metabolites, chiral selectors are added to the background electrolyte. Sulfated β-cyclodextrin has proven to be a broadly useful chiral selector for citalopram analogues. researchgate.netresearchgate.net One method achieved baseline enantioseparation in under 6 minutes using a 35 mM phosphate (B84403) buffer at pH 2.5 containing 1% w/v β-cyclodextrin sulfate. nih.gov Another rapid method resolved racemic citalopram in less than 1.5 minutes. nih.gov The optimization of parameters such as buffer type and concentration, pH, and temperature is crucial for achieving the desired separation. nih.govresearchgate.net

Spectroscopic Identification and Structural Elucidation (Focus on analytical application)

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound and other related impurities that have been separated by chromatography.

Mass Spectrometry (MS and MS/MS) for Characterization

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the characterization of citalopram impurities. tandfonline.commiami.edu Electrospray ionization (ESI) is a commonly used ionization technique for these analyses. tandfonline.commiami.edu

MS provides the molecular weight of the impurity, which is a critical first step in its identification. For this compound, the expected mass would correspond to the citalopram structure where the nitrile group is replaced by an aldehyde group. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. scielo.br This fragmentation pattern is unique to the molecule's structure and can be used to confirm the identity of this compound and distinguish it from other isomers or related compounds. scielo.brnih.gov For instance, the fragmentation of citalopram often involves the loss of the dimethylamino propyl side chain. scielo.br A similar fragmentation pathway would be expected for this compound, aiding in its structural confirmation.

Table 2: Mass Spectrometry Data for Citalopram and a Related Impurity

| Compound | Ionization Mode | [M+H]+ (m/z) | Key Fragments (MS/MS) | Reference |

| Citalopram | +ESI | 325.2 | 262, 109 | scielo.bracs.org |

| Citalopram Carboxamide (Impurity II) | +ESI | 343.4 | 325.81 (loss of NH3) | scielo.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. tandfonline.commiami.eduemerypharma.com While MS can suggest a structure, NMR provides definitive proof by mapping the carbon-hydrogen framework of the molecule.

For this compound, ¹H NMR spectroscopy would show a characteristic signal for the aldehydic proton, typically in the downfield region of the spectrum (around 9-10 ppm). libretexts.org The signals for the aromatic protons, the dimethylamino propyl group, and the protons of the isobenzofuran (B1246724) ring system would also be present and their chemical shifts and coupling patterns would be consistent with the proposed structure. emerypharma.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule, making it a valuable tool for characterizing this compound. The FT-IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its specific chemical bonds. By analyzing the absorption bands, the presence of key functional groups in this compound can be confirmed. upi.edu

Although a specific spectrum for this compound is not publicly detailed, its structure contains several characteristic functional groups that would produce distinct peaks in an FT-IR analysis. These include the aldehyde, nitrile, fluoro-substituted aromatic ring, and the ether linkage within the dihydroisobenzofuran ring system. synzeal.compharmaceutical-journal.com The analysis of related citalopram degradation products and impurities by FT-IR has been used to confirm structural changes, such as the conversion of the nitrile group to an amide. scielo.brresearchgate.netnih.govnih.gov For instance, in the characterization of a citalopram degradation product, the absence of the -C≡N stretching band (typically around 2222-2260 cm⁻¹) and the appearance of new bands for N-H stretch and C=O stretch were used to identify the formation of an amide. scielo.brresearchgate.net

Based on established correlation tables, the expected FT-IR absorption bands for this compound would include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2695 - 2830 | Medium |

| Aldehyde C=O Stretch | 1720 - 1740 | Strong |

| Nitrile C≡N Stretch | 2222 - 2260 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1475 - 1600 | Weak to Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| C-O Stretch (Ether) | 1000 - 1300 | Strong |

| Aliphatic C-H Stretch | 2840 - 3000 | Medium |

| This table is generated based on standard FT-IR correlation data. instanano.comuc.edu |

Detection and Quantification Methods

The detection and quantification of this compound are critical for ensuring the purity and quality of the final Citalopram active pharmaceutical ingredient (API). As a potential impurity, its levels must be controlled within strict regulatory limits.

Method Development and Validation for Impurity Analysis

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most prevalent technique for the analysis of Citalopram and its related impurities. ejbps.comtijer.org Method development focuses on achieving adequate separation of the main compound from all potential impurities, including process-related impurities like this compound and degradation products. researchgate.netnih.gov

Validation of these analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure they are reliable and reproducible. tijer.orgpharmaguidesline.comresearchgate.net Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). ejbps.compharmaguidesline.comnih.gov For example, a validated HPTLC method for citalopram and its enantiomers demonstrated linearity in the range of 0.2-16.8 μ g/spot , with an LOD of 0.08 μ g/spot and an LOQ of 0.25 μ g/spot . nih.gov Another RP-HPLC method for citalopram showed linearity between 5-20 µg/ml with a correlation coefficient of 0.999. tijer.org

Table of Exemplary HPLC Conditions for Citalopram Impurity Analysis:

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm tijer.org | Hypersil BDS C18, 250mm x 4.6mm, 5µm ejbps.com | Inertsil ODS 3V, 250mm x 4.6mm, 5µm nih.gov |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (20:80 v/v) tijer.org | Buffer:Methanol (60:40) ejbps.com | 0.3% Diethylamine (pH 4.70) and Methanol/Acetonitrile (55:45 v/v) (Gradient) nih.gov |

| Flow Rate | 1.0 mL/min tijer.org | 1.0 mL/min ejbps.com | Not Specified |

| Detection | UV at 239 nm tijer.org | UV at 239 nm ejbps.com | Photodiode Array at 225 nm nih.gov |

| Temperature | Ambient | 45°C ejbps.com | Not Specified |

This table compiles data from various published analytical methods for citalopram and its impurities.

Reference Standards for Analytical Purposes

The use of well-characterized reference standards is fundamental for the accurate identification and quantification of impurities like this compound. synzeal.com Pharmaceutical secondary standards and certified reference materials (CRMs) serve as a benchmark against which production batches of the drug substance are tested. sigmaaldrich.comsigmaaldrich.com These standards are essential for method development, validation, and routine quality control (QC) applications. synzeal.comsynzeal.com

Reference standards for this compound and other related compounds are available from various commercial suppliers. synzeal.comsynzeal.com These products are typically supplied with a comprehensive Certificate of Analysis (CoA), which includes detailed characterization data to meet regulatory guidelines. synzeal.comlgcstandards.com The CoA often confirms the identity and purity of the standard and provides information on its traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). sigmaaldrich.comsynzeal.comuspnf.com The USP, for instance, provides reference standards for Citalopram Hydrobromide and several of its related compounds to be used for peak identification and quantification. uspnf.comuspnf.com The production and certification of these standards often occur under quality systems like ISO 17034 and ISO/IEC 17025 to ensure their quality and reliability. sigmaaldrich.comsigmaaldrich.comlgcstandards.com

Chiral Analytical Approaches for this compound and Related Chiral Intermediates

Citalopram possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-(+)-Citalopram and (R)-(-)-Citalopram. pharmaceutical-journal.commdpi.comnih.gov The therapeutic activity resides almost exclusively in the S-enantiomer, known as Escitalopram (B1671245). nih.gov Consequently, any chiral intermediate or impurity, such as this compound, will also exist in enantiomeric forms. The stereochemical purity of Escitalopram is a critical quality attribute, necessitating analytical methods capable of separating and quantifying the unwanted R-enantiomer and chiral impurities. nih.gov

Various analytical techniques have been developed for the enantioselective separation of citalopram and its related substances. nih.gov The most common approaches are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) using chiral selectors. researchgate.netmdpi.comnih.gov

Chiral HPLC: This is the most widely used method, employing a Chiral Stationary Phase (CSP). researchgate.netresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective. mdpi.commdpi.com For example, a Lux Cellulose-1 column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), has been successfully used for the simultaneous determination of escitalopram impurities and its R-enantiomer. mdpi.com Other successful CSPs include Chiralcel OD-H and acetylated β-cyclodextrin columns. researchgate.netdiva-portal.org

Capillary Electrophoresis (CE): CE offers an alternative with high separation efficiency. Enantioseparation is achieved by adding a chiral selector to the background electrolyte. Various cyclodextrin (B1172386) derivatives, particularly sulfated β-cyclodextrin, have proven to be broadly effective chiral selectors for citalopram and numerous analogues. researchgate.netmdpi.com

The development of these chiral methods involves optimizing several parameters, including the composition of the mobile phase (for HPLC) or background electrolyte (for CE), column temperature, and the type and concentration of the chiral selector, to achieve baseline separation of the enantiomers. nih.govresearchgate.netmdpi.com

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| Citalopram | CIT |

| This compound | N-(3-(5-Cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)propyl)-N-methylformamide synzeal.com |

| Escitalopram | (S)-(+)-Citalopram |

| (R)-Citalopram | (R)-(-)-Citalopram |

| Citalopram Hydrobromide | - |

| Citalopram Related Compound A | Citalopram carboxamide |

| Citalopram N-oxide | - |

| Citadiol | 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile pharmaffiliates.com |

| Acetonitrile | ACN |

| Methanol | MeOH |

| Diethylamine | DEA |

| β-cyclodextrin | β-CD |

| Norvancomycin | - |

Biotransformation and Chemical Reactivity of Citalopram Aldehyde Non Clinical Focus

Enzymatic Formation Pathways (In Vitro Studies)

The formation of citalopram (B1669093) aldehyde from its precursors is an enzymatic process primarily involving oxidative deamination. nih.govnel.edu

In vitro studies utilizing human liver preparations have identified monoamine oxidases (MAO) as the principal enzymes responsible for the initial deamination step that produces citalopram aldehyde. nih.govnih.gov Both isoforms, MAO-A and MAO-B, are involved in the metabolism of citalopram and its demethylated metabolites to an aldehyde intermediate. hmdb.canih.govresearchgate.net The process involves the oxidative deamination of the amine side chain. nel.edu

The involvement of both MAO-A and MAO-B has been confirmed through inhibition studies. The use of clorgyline, a specific inhibitor of MAO-A, and selegiline (B1681611), a specific inhibitor of MAO-B, significantly reduced the formation of the subsequent metabolite, citalopram propionic acid, confirming that its aldehyde precursor is formed via MAO activity. nih.gov Depending on the specific precursor, clorgyline and selegiline (at 0.5 µM) inhibited the formation by up to 70% and 88%, respectively. nih.gov While both enzymes contribute, studies on human brain mitochondria indicate that MAO-B activity is the predominant pathway for this transformation in the brain. researchgate.net

Table 1: Relative Contribution of MAO-A and MAO-B in Citalopram Metabolism in Human Brain Mitochondria

| Substrate | Relative MAO-A Activity (%) | Relative MAO-B Activity (%) |

|---|---|---|

| Citalopram | 15.8 | 84.2 |

| S-Citalopram | 14.0 | 86.0 |

| R-Citalopram | 18.1 | 81.9 |

| Demethylcitalopram | 41.1 | 58.9 |

| Didemethylcitalopram (B1207907) | 20.3 | 79.7 |

Data sourced from a study on human brain mitochondria, illustrating the predominant role of MAO-B in the metabolism of citalopram and its metabolites. researchgate.net

Aldehyde oxidase (AO) is a cytosolic enzyme that plays a crucial role in the metabolism of citalopram, specifically in the step following the formation of this compound. al-edu.comtandfonline.comtandfonline.com While MAO enzymes are responsible for forming the aldehyde intermediate, aldehyde oxidase is primarily involved in its subsequent rapid oxidation to the corresponding carboxylic acid, citalopram propionic acid. nih.govhmdb.canih.goval-edu.com The participation of aldehyde oxidase in this pathway has been demonstrated in vitro through inhibition studies using menadione, an inhibitor of AO, which was shown to decrease the formation of citalopram propionic acid. nih.gov Therefore, the formation of the final acid metabolite is a combined action of MAO and AO. al-edu.com

The biotransformation to this compound is not limited to the parent drug, citalopram. Its N-demethylated metabolites also serve as precursors. hmdb.canih.gov In vitro incubation studies with human liver fractions have shown that citalopram (CIT), demethylcitalopram (DCIT), and didemethylcitalopram (DDCIT) all undergo deamination to form the aldehyde intermediate, which is then converted to citalopram propionic acid. nih.gov

Table 2: Precursors for this compound Formation

| Precursor Compound | Metabolic Pathway | Resulting Intermediate |

|---|---|---|

| Citalopram (CIT) | Oxidative deamination by MAO-A/B | This compound |

| Demethylcitalopram (DCIT) | Oxidative deamination by MAO-A/B | This compound |

| Didemethylcitalopram (DDCIT) | Oxidative deamination by MAO-A/B | This compound |

These compounds are substrates for MAO, leading to the formation of the aldehyde intermediate. hmdb.canih.gov

Subsequent Chemical Transformations

Once formed, this compound is a reactive molecule that undergoes further transformation. nih.gov

Beyond enzymatic conversion, citalopram and its intermediates can react with other chemical species. Studies on the reaction of citalopram with disinfectants like sodium hypochlorite (B82951) (NaOCl) and chlorine dioxide (ClO₂) have shown that citalopram is highly reactive. mdpi.comresearchgate.net These reactions lead to the degradation of citalopram and the formation of N-nitrosodimethylamine (NDMA). mdpi.com The formation of NDMA occurs in two stages, suggesting that it is not formed directly from citalopram but from its degradation intermediates, which would include the aldehyde. mdpi.com The rate of this reaction and the amount of NDMA formed are influenced by factors such as the type of disinfectant and the pH of the solution. mdpi.comresearchgate.net For instance, sodium hypochlorite was found to be more effective at removing citalopram but also resulted in higher NDMA formation compared to chlorine dioxide. mdpi.com

Stereoselectivity in Biotransformation Processes (In Vitro)

The biotransformation of citalopram involves multiple pathways, including a significant deamination process that leads to the formation of this compound. This aldehyde is an unstable intermediate that is subsequently oxidized to the pharmacologically inactive metabolite, citalopram propionic acid. In vitro studies utilizing human liver and brain preparations have revealed a notable stereoselectivity in this metabolic cascade, primarily governed by the actions of Monoamine Oxidase (MAO) enzymes. nih.govpharmaceutical-journal.com

The initial and rate-limiting step in this pathway is the deamination of citalopram and its demethylated metabolites (demethylcitalopram and didemethylcitalopram) by both MAO-A and MAO-B to form the corresponding aldehyde intermediate. nih.govpharmaceutical-journal.com This aldehyde is then rapidly converted to citalopram propionic acid by aldehyde oxidase. nih.govtandfonline.comtandfonline.comal-edu.com The stereochemical composition of the final propionic acid metabolite is therefore a direct reflection of the stereoselectivity of the initial MAO-catalyzed deamination step.

In vitro investigations using human liver microsomal and cytosolic fractions have demonstrated that the formation of citalopram propionic acid enantiomers is dependent on the specific MAO isoform involved. nih.gov Inhibition studies confirmed that both MAO-A and MAO-B are responsible for the formation of citalopram propionic acid from citalopram and its N-demethylated metabolites. nih.gov

Further detailed studies with mitochondria from various human brain regions have elucidated the distinct stereochemical preferences of MAO-A and MAO-B. nih.govresearchgate.net These studies consistently show that MAO-A preferentially catalyzes the formation of R-citalopram propionate (B1217596), while MAO-B preferentially forms S-citalopram propionate from racemic substrates. researchgate.net This enzymatic stereoselectivity varies depending on the substrate (citalopram, demethylcitalopram, or didemethylcitalopram) and the specific brain region, but the general preference of each isoform remains consistent. nih.govresearchgate.net For example, in incubations with human brain mitochondria, the ratio of S/R-citalopram propionate formed as a result of MAO-B activity ranged from 2.1 to as high as 21, indicating a strong preference for the S-enantiomer. researchgate.net Conversely, the S/R ratios for MAO-A activity were between 0.72 and 1.4, showing a preference for the R-enantiomer. researchgate.net

Kinetic analyses performed on human frontal cortex mitochondria have provided further insight into these stereoselective processes. nih.gov The biotransformation of S-citalopram by MAO-B exhibited an apparent Km of 266 µM and a Vmax of 6.0 pmol/min/mg protein. nih.gov For MAO-A, the apparent Km for S-citalopram was 856 µM with a Vmax of 6.4 pmol/min/mg protein. nih.gov These findings underscore that the biotransformation leading to and involving this compound is a highly stereoselective process, dictated by the inherent and opposing preferences of the MAO-A and MAO-B isoenzymes.

Interactive Data Tables

Table 1: Stereoselective Formation of Citalopram Propionate in Human Brain Mitochondria

This table summarizes the S/R ratio of citalopram propionate formed from various racemic substrates, indicating the stereochemical preference of MAO-A and MAO-B activity.

| Substrate | Active Isoform | S/R Ratio of Citalopram Propionate | Stereochemical Preference |

| Racemic Citalopram | MAO-A | 0.72 - 1.4 | R-enantiomer |

| Racemic Citalopram | MAO-B | 2.1 - 21 | S-enantiomer |

| Demethylcitalopram | MAO-A | 0.72 - 1.4 | R-enantiomer |

| Demethylcitalopram | MAO-B | 2.1 - 21 | S-enantiomer |

| Didemethylcitalopram | MAO-A | 0.72 - 1.4 | R-enantiomer |

| Didemethylcitalopram | MAO-B | 2.1 - 21 | S-enantiomer |

Data sourced from studies on human brain mitochondria. researchgate.net

Table 2: Kinetic Parameters for S-Citalopram Biotransformation in Human Frontal Cortex

This table presents the apparent Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the metabolism of S-citalopram by MAO-A and MAO-B.

| Enzyme | Apparent Km (µM) | Vmax (pmol/min/mg protein) |

| MAO-A | 856 | 6.4 |

| MAO-B | 266 | 6.0 |

Data sourced from studies on human frontal cortex mitochondria. nih.gov

Significance in Pharmaceutical Development and Chemical Quality Control

Role as a Pharmaceutical Reference Standard

Citalopram (B1669093) aldehyde serves as a crucial pharmaceutical reference standard. synzeal.comdrugbank.com Reference standards are highly purified compounds used as a benchmark for quantitative and qualitative analysis of active pharmaceutical ingredients (APIs) and their formulations. sigmaaldrich.com As a known impurity of citalopram, its availability as a certified reference material is essential for pharmaceutical laboratories and manufacturers. sigmaaldrich.comsigmaaldrich.com These standards provide a cost-effective and convenient alternative to preparing in-house working standards and are often traceable to primary standards from pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). synzeal.comsigmaaldrich.com The use of citalopram aldehyde as a reference standard ensures the accuracy and consistency of analytical tests performed during quality control. sigmaaldrich.com

Importance in Analytical Method Development and Validation (AMV)

The development and validation of analytical methods are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This compound is instrumental in this process for citalopram. synzeal.comsynzeal.com Analytical methods, such as High-Performance Liquid Chromatography (HPLC), must be able to accurately detect and quantify not only the API but also any impurities present. scielo.brresearchgate.net this compound is used during method development to establish the method's specificity, which is its ability to measure the analyte of interest in the presence of other components, including impurities. tsijournals.com For a method to be considered "stability-indicating," it must be able to separate the drug from its degradation products, and this compound is a key compound in these validation studies. scielo.brscholarsresearchlibrary.com The availability of well-characterized this compound allows for the proper validation of analytical methods as per the guidelines of the International Council for Harmonisation (ICH). scielo.brresearchgate.net

Consideration in Impurity Profiling and Control Strategies

Impurity profiling, the identification and quantification of all potential impurities in a drug substance, is a critical aspect of pharmaceutical development mandated by regulatory bodies like the ICH. scielo.brconicet.gov.ar this compound is a known process-related impurity and a metabolite of citalopram, making its monitoring essential. sigmaaldrich.comhmdb.ca The presence and level of impurities can impact the safety and efficacy of the final drug product. Therefore, robust control strategies are implemented to manage impurities throughout the manufacturing process. researchgate.net These strategies involve setting specification limits for known impurities like this compound in both the drug substance and the finished product. acs.org The ability to accurately detect and quantify this compound is crucial for ensuring that its levels remain within these acceptable limits, thereby guaranteeing the quality and safety of the citalopram drug product.

Implications for Chemical Process Development and Optimization

The presence and formation of impurities like this compound have significant implications for the chemical process development and optimization of citalopram synthesis. researchgate.net

Role in Stability Studies of Active Pharmaceutical Ingredients (API)

Stability studies are a mandatory part of pharmaceutical development to determine the shelf-life of a drug product and to identify potential degradation products that may form over time under various environmental conditions. synzeal.comscielo.br Citalopram is subjected to forced degradation studies, which involve exposing the drug to harsh conditions like acid, base, heat, light, and oxidation to accelerate its degradation. scielo.brscholarsresearchlibrary.com this compound can be a degradation product formed during these studies. pharmacompass.com Identifying and quantifying this compound in stability samples helps to understand the degradation pathways of citalopram and to establish appropriate storage conditions and packaging to ensure the drug's stability throughout its shelf life. scielo.br The development of stability-indicating analytical methods is crucial for this purpose, and as mentioned earlier, this compound plays a key role in the validation of these methods. scielo.brtsijournals.com

Q & A

Basic Research Questions

Q. What established synthetic pathways yield citalopram aldehyde, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via Pd-catalyzed oxyallylation, as described in Scheme 5 of the citalopram synthesis pathway . Key variables include catalyst loading (e.g., PdCl₂), solvent polarity, and reaction temperature. For instance, the Wittig reaction step (using alkenyl alcohol intermediates) requires anhydrous conditions to prevent aldehyde oxidation. Yield optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of Grignard reagents (e.g., p-fluorophenyl MgBr) to cyanophthalide precursors. Post-synthesis, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton resonance at ~9-10 ppm and aromatic ring signals. Infrared (IR) spectroscopy identifies the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹. Mass spectrometry (MS) via electrospray ionization (ESI) or gas chromatography (GC-MS) validates molecular weight (e.g., m/z 273 for C₁₆H₁₃FNO). Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using C18 reverse-phase columns .

Q. How does the aldehyde group in this compound affect its stability under varying storage conditions?

- Methodological Answer : Aldehydes are prone to oxidation and polymerization. Stability studies should include accelerated degradation tests under light (ICH Q1B), humidity (40–75% RH), and temperature (25–40°C). Use sealed amber vials under inert gas (N₂/Ar) to minimize oxidation. Monitor degradation via HPLC peak area reduction of the aldehyde and emergence of carboxylic acid derivatives (e.g., citalopram acid). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound across in vitro models?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time). Standardize protocols using validated models (e.g., SH-SY5Y neuroblastoma cells for serotonin reuptake inhibition) and include positive controls (e.g., citalopram). Cross-validate findings with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Statistical meta-analysis of dose-response curves (EC₅₀/IC₅₀ comparisons) identifies outliers due to impurity interference or solvent effects (e.g., DMSO cytotoxicity) .

Q. What computational approaches predict this compound’s reactivity and metabolic pathways?

- Methodological Answer : Density functional theory (DFT) calculates electrophilicity indices to predict nucleophilic attack sites (e.g., aldehyde group). Molecular docking (AutoDock Vina) simulates interactions with CYP450 isoforms (e.g., CYP3A4) to identify potential metabolites. Machine learning models (e.g., QSAR) trained on aldehyde-containing compounds predict hepatic clearance rates. Validate predictions with in vitro microsomal stability assays and LC-MS/MS metabolite profiling .

Q. What strategies optimize this compound purification from complex mixtures while minimizing degradation?

- Methodological Answer : Employ flash chromatography with gradient elution (hexane → ethyl acetate) to separate polar byproducts. For heat-sensitive compounds, use low-temperature rotary evaporation. Consider derivatization (e.g., hydrazone formation) to stabilize the aldehyde during purification, followed by mild acidic hydrolysis to regenerate the free aldehyde. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures, monitored by melting point analysis and XRD for crystalline structure confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.